

discovery and history of ethene-1,1-diol

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Compound of Interest

Compound Name: Ethene-1,1-diol

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An In-Depth Technical Guide to the Discovery and History of **Ethene-1,1-diol**

Abstract

Ethene-1,1-diol, the enol tautomer of acetic acid and the hydrate of ketene, was for many decades a textbook example of a transient intermediate, hypothesized in reaction mechanisms but eluding direct observation. Its inherent instability posed a significant challenge to its isolation and characterization. This technical guide details the history of **ethene-1,1-diol**, from its theoretical postulation to its eventual, definitive synthesis and spectroscopic identification. It provides an in-depth review of the computational studies that predicted its properties and the key experimental breakthroughs that enabled its characterization. This document is intended for researchers in organic chemistry, astrochemistry, and drug development who are interested in reactive intermediates and advanced spectroscopic techniques.

Theoretical Postulation and Historical Context

For much of chemical history, **ethene-1,1-diol** ($\text{H}_2\text{C}=\text{C}(\text{OH})_2$) was known more as a concept than a reality. It was widely postulated as a key, yet unobserved, intermediate in the hydration of ketene to form acetic acid.^[1] According to the Erlenmeyer rule, geminal diols on a double-bonded carbon are typically unstable and readily tautomerize to their more stable carbonyl counterparts. In this case, **ethene-1,1-diol** was predicted to rapidly isomerize to acetic acid, making its isolation exceptionally difficult.

Theoretical chemists, however, continued to investigate its properties. Computational studies played a significant role in predicting its structure, stability, and spectroscopic signatures long before it was successfully isolated.^{[2][3]} These studies suggested that while highly reactive, the

molecule could exist as a stable species under specific conditions, such as in the gas phase at low temperatures or isolated in an inert matrix.

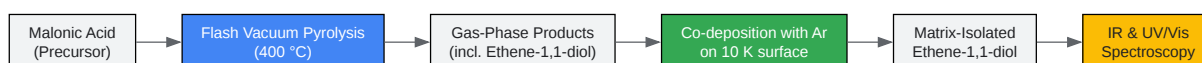
First Spectroscopic Identification and Synthesis

The long search for **ethene-1,1-diol** culminated in its first definitive spectroscopic identification in 2020 by Mardyukov, Eckhardt, and Schreiner.^{[2][4][5]} This breakthrough was achieved by generating the molecule in the gas phase and trapping it at cryogenic temperatures in an inert matrix, preventing its immediate isomerization.

Experimental Protocol: Flash Vacuum Pyrolysis

The successful synthesis utilized the following methodology^{[2][4][5]}:

- Precursor: Malonic acid (HOOC-CH₂-COOH) was used as the starting material.
- Pyrolysis: The precursor was subjected to flash vacuum pyrolysis at a high temperature of 400 °C. This process induced decarboxylation and dehydration, generating **ethene-1,1-diol** in the gas phase.
- Matrix Isolation: The pyrolysis products were immediately co-deposited with a large excess of argon onto a cryogenic window held at 10 K.
- Spectroscopic Analysis: The trapped molecules within the inert argon matrix were then characterized using infrared (IR) and ultraviolet-visible (UV/Vis) spectroscopy. The experimental spectra were found to be in excellent agreement with the values predicted by high-level computational methods.



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Synthesis of **Ethene-1,1-diol** via Flash Vacuum Pyrolysis.

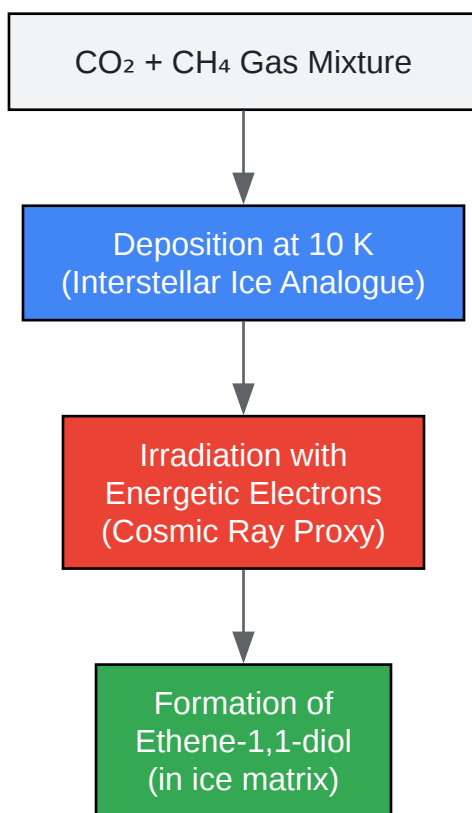
Astrochemical Significance and Synthesis

In parallel to terrestrial laboratory efforts, **ethene-1,1-diol** has been a molecule of interest in astrochemistry, where high-energy, less stable isomers can play a crucial role in the formation of complex organic molecules in low-temperature environments like interstellar ices.[3] A bottom-up synthesis route, simulating conditions in space, has been demonstrated.

Experimental Protocol: Interstellar Ice Analogue

This abiotic synthesis was achieved under conditions mimicking those in interstellar molecular clouds:

- **Precursors:** Simple, abundant interstellar molecules, carbon dioxide (CO₂) and methane (CH₄), were used.
- **Ice Formation:** A binary ice mixture of CO₂ and CH₄ was deposited on a cold substrate (10 K) in a high-vacuum chamber.
- **Irradiation:** The ice was exposed to energetic electrons, which serve as a proxy for galactic cosmic rays (GCRs).
- **Analysis:** The resulting products were analyzed, confirming the formation of **ethene-1,1-diol** within the ice matrix. This finding suggests that such enols could be more abundant in space than predicted by thermodynamics and could act as precursors for biomolecules like glycine.



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*Astrochemical "Bottom-Up" Synthesis of **Ethene-1,1-diol**.*

Spectroscopic and Molecular Properties

The confirmation of **ethene-1,1-diol**'s existence relied on a combination of spectroscopic measurements and high-level quantum chemical calculations.

Spectroscopic Data

The key experimental data used to identify the molecule are summarized below. The close match with computationally predicted values was crucial for the assignment.

Spectroscopic Probe	Feature	Experimental Value (cm ⁻¹)	Calculated Value (cm ⁻¹)	Assignment
Infrared	$\nu(\text{O-H})$	3643	-	O-H Stretch
Infrared	$\nu(\text{O-H})$	3619	-	O-H Stretch
Infrared	$\nu(\text{C=C})$	1712	-	C=C Stretch
UV/Visible	λ_{max} (nm)	194	192	$\pi \rightarrow \pi^*$ transition

Table 1: Key spectroscopic data for matrix-isolated ethene-1,1-diol as reported by Mardyukov et al.

[\[4\]](#)[\[5\]](#)

Computational Data

Theoretical calculations have been instrumental in understanding the molecule's structure. High-level ab initio methods like CCSD(T) have provided accurate predictions of its geometry.

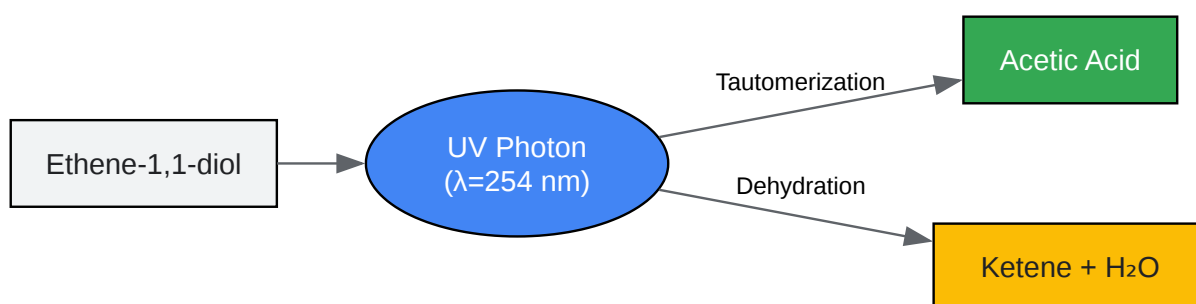
Parameter	Calculated Value
C=C Bond Length	~1.33 Å
C-O Bond Length	~1.36 Å
O-H Bond Length	~0.96 Å
$\angle(\text{H-C-H})$ Angle	~120°
$\angle(\text{C=C-O})$ Angle	~125°
$\angle(\text{C-O-H})$ Angle	~108°

Table 2: Representative calculated geometric parameters for ethene-1,1-diol.

Photochemistry and Reactivity

Once isolated, the reactivity of **ethene-1,1-diol** could be studied directly. Experiments showed that the molecule is photochemically active. Upon irradiation with ultraviolet light ($\lambda=254$ nm), the matrix-isolated enol was observed to rearrange into its more stable tautomer, acetic acid, and also to eliminate water to form ketene.[2][5]

This observed reactivity confirms the long-hypothesized kinetic instability of **ethene-1,1-diol** and demonstrates its role as a direct precursor to both acetic acid and ketene.



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*Photochemical Rearrangement of **Ethene-1,1-diol**.*

Conclusion

The journey to discover and characterize **ethene-1,1-diol** is a testament to the power of synergy between theoretical prediction and advanced experimental techniques. For decades, it remained a fleeting intermediate, its existence inferred but never proven. The successful application of flash vacuum pyrolysis combined with matrix isolation spectroscopy finally provided the "smoking gun" evidence for this long-elusive molecule. The subsequent elucidation of its formation in interstellar ice analogues highlights its potential importance in prebiotic chemistry. The story of **ethene-1,1-diol** serves as a powerful case study in the investigation of reactive chemical species and enriches our fundamental understanding of chemical structure and reactivity.

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